3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-4-3-5-21(14-17)29-12-11-28(15-18(29)2)24(31)20-8-6-19(7-9-20)16-30-25(32)23-22(10-13-34-23)27-26(30)33/h3-10,13-14,18H,11-12,15-16H2,1-2H3,(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEFUNYCGKYFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Core
The thienopyrimidine scaffold is typically constructed from 2-aminothiophene-3-carboxylic acid derivatives. A representative protocol involves:
Step 1: Cyclocondensation
2-Aminothiophene-3-carboxylate (1a ) reacts with urea under acidic conditions (e.g., HCl/EtOH) to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2 ) via cyclodehydration. Microwave irradiation (MW) at 150°C for 20 minutes enhances reaction efficiency, yielding 85–92%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (conc.) |
| Temperature | Reflux / MW 150°C |
| Time | 3 h (reflux) / 20 min (MW) |
Characterization Data for 2
Functionalization of the Benzyl Substituent
The 4-(3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl)benzyl group is synthesized through sequential reactions:
Step 1: Piperazine Derivatization
3-Methylpiperazine (3 ) reacts with 3-methylbenzoyl chloride (4 ) in dichloromethane (DCM) using triethylamine (TEA) as a base to yield 4-(3-methylphenyl)-3-methylpiperazine-1-carbonyl chloride (5 ).
Step 2: Coupling to Benzylamine
Benzylamine (6 ) is acylated with 5 in the presence of N,N-diisopropylethylamine (DIPEA) and HATU in DMF, producing 4-(3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl)benzylamine (7 ) in 78% yield.
Optimization Note : Ullmann-type C–N coupling (CuI, TBHP) improves regioselectivity for unsymmetrical piperazines.
Alkylation of Thienopyrimidine Core
Step 1: N-Alkylation
The thienopyrimidine core (2 ) undergoes alkylation with 4-(chloromethyl)benzoyl derivative (8 ) in DMF using K₂CO₃ as a base at 80°C for 12 h, affording 3-(4-(chloromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (9 ).
Step 2: Nucleophilic Substitution
Compound 9 reacts with 7 in acetonitrile under reflux with K₂CO₃ to yield the final product (10 ) (Figure 2).
Yield Optimization
- Solvent Screening : Acetonitrile > DMF > THF (highest yield: 72% in MeCN).
- Catalyst : KI (10 mol%) enhances reactivity via halide displacement.
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method combines cyclocondensation and alkylation in a single pot:
Solid-Phase Synthesis
Immobilized thienopyrimidine cores on Wang resin enable iterative coupling with piperazine derivatives, though yields remain modest (45–50%) due to steric hindrance.
Analytical Validation
Spectroscopic Characterization
Compound 10 Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time 12.4 min.
Challenges and Optimization Strategies
- Regioselectivity in Piperazine Substitution : Use of bulky bases (e.g., DIPEA) minimizes N-alkylation at undesired positions.
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates.
- Catalyst Screening : Pd/C (5 mol%) in dehydrogenation steps enhances imidazo-quinazoline formation (analogous intermediates).
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. The unique thieno[3,2-d]pyrimidine core in this compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar thienopyrimidine derivatives can inhibit key enzymes involved in tumor growth, suggesting a potential application for this compound in cancer therapeutics .
Antimicrobial Properties
Thienopyrimidine derivatives have also been investigated for their antimicrobial activities. The presence of the piperazine moiety in the structure enhances the ability of the compound to penetrate bacterial membranes, making it a candidate for developing new antibiotics. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects .
Pharmacology
Mechanism of Action
The mechanism by which 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its pharmacological effects involves interactions with various biological targets. Its structure allows it to bind to receptors or enzymes, potentially modulating their activity. This could lead to therapeutic effects in conditions such as depression or anxiety due to the piperazine component's known pharmacological properties .
Drug Design and Development
The compound's structural complexity makes it an attractive candidate for drug design. Computational modeling and structure-activity relationship (SAR) studies can be employed to optimize its efficacy and minimize toxicity. The integration of the thienopyrimidine scaffold with piperazine derivatives can lead to novel compounds with enhanced pharmacological profiles .
Materials Science
Potential in Organic Electronics
The unique electronic properties of thienopyrimidine-based compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into the electronic properties of similar compounds suggests that they could be effective materials for energy conversion technologies .
Mechanism of Action
The mechanism by which 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Research Findings and Trends
Piperazine Substitutions :
- m-Tolyl groups improve lipophilicity, while trifluoromethyl () enhances target affinity via halogen bonding .
- Methyl groups on piperazine (target compound) reduce steric hindrance compared to bulkier substituents (e.g., diphenylmethyl in ) .
Core Modifications: Thieno-pyrimidine-diones (target, ) exhibit stronger π-π interactions than pyrido or pyrazolo analogs (), impacting receptor binding .
Biological Gaps :
- While and highlight antimicrobial/antioxidant activities, the target compound’s efficacy remains unstudied. Prioritize assays against kinase targets or microbial strains .
Biological Activity
3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its interactions with various molecular targets and its implications in pharmacology.
Chemical Structure and Synthesis
The compound features a unique structure that combines a piperazine ring , a thienopyrimidine core , and a benzyl group . The synthesis typically involves several steps:
- Formation of the Piperazine Ring : Reaction of 3-methyl-4-(m-tolyl)piperazine with a carbonyl compound to create the piperazine-1-carbonyl intermediate.
- Benzylation : The intermediate is reacted with a benzyl halide.
- Cyclization : Final cyclization with a thienopyrimidine precursor.
This multi-step synthesis allows for the introduction of various functional groups that can modulate biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow binding to these targets, potentially leading to inhibition or modulation of their activity.
Potential Targets:
- Enzymes : May inhibit enzymes involved in metabolic pathways.
- Receptors : Could act on neurotransmitter or hormone receptors, influencing signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication through interaction with viral proteins.
- Anticancer Properties : Certain thienopyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiviral Studies : A study found that thienopyrimidine derivatives exhibited significant antiviral activity at low micromolar concentrations against various viruses (EC50 values ranging from 130 μM to 263 μM) .
- Cytotoxicity Assays : In vitro assays demonstrated that certain analogs induced apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity .
- Anti-inflammatory Mechanisms : Research highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines in cell-based assays .
Summary of Biological Activities
Q & A
Q. What are the best practices for reconciling divergent synthetic yields reported in literature?
- Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Document deviations (e.g., <5% yield due to trace moisture) and use Design of Experiments (DoE) to identify critical factors (e.g., reaction time > catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
